Furin Substrate

Enzyme Kinetics Fluorogenic Substrate Proprotein Convertase Assay

Quantifying furin activity requires substrate specificity; analog substitutions (e.g., Boc-RRAR-AMC) introduce non-overlapping catalytic efficiencies, invalidating cross-study comparisons. Boc-RVRR-AMC offers a defined kinetic profile (Km = 19.16 µM) optimized for concentrated lysates or purified enzyme preparations. - Validated RVRR recognition motif with strict P4 arginine dependence - 538-fold selectivity over lysine-substituted analogs, enabling furin vs. PC1/3 discrimination - Moderate turnover (Vmax 111.1 RFU/min) prevents rapid signal plateauing

Molecular Formula C54H84N18O16
Molecular Weight 1241.4 g/mol
Cat. No. B12332235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurin Substrate
Molecular FormulaC54H84N18O16
Molecular Weight1241.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C54H84N18O16/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62)/t29-,33-,34-,35-,36-,37-,38-,43-/m0/s1
InChIKeyCAFFKEBMWRRZGF-GYWMVPMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-RVRR-AMC: Core Identity & Baseline


Furin Substrate (Boc-Arg-Val-Arg-Arg-AMC, Boc-RVRR-AMC) is a fluorogenic peptide substrate designed for the detection and quantitation of furin, a calcium-dependent serine endoprotease of the proprotein convertase (PC) family [1]. The substrate comprises a tetrapeptide recognition sequence (Arg-Val-Arg-Arg) coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore, which upon cleavage releases a quantifiable fluorescent signal [2]. This compound serves as a canonical tool for measuring furin activity in biochemical, cellular, and diagnostic assays. However, its utility is not generic; close analogs such as Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC) and Boc-RRAR-AMC exhibit distinct kinetic profiles that critically impact assay sensitivity, selectivity, and interpretive accuracy [3].

Workflow Fluorogenic furin substrate for biochemical, cellular, and assay development studies.
Selectivity Reported stringent P4 Arg requirement enables furin discrimination over PC1/3 in mixed convertase samples.
Dynamic Range Moderate reported catalytic turnover may support wider linear range in high-activity lysates.

Boc-RVRR-AMC Substitution Risks


Substituting Boc-RVRR-AMC with other fluorogenic furin substrates such as Boc-RRAR-AMC or Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC) introduces significant quantitative error due to non-overlapping catalytic efficiencies (kcat/Km) and differential sensitivity to the P4 arginine residue, a strict furin recognition requirement [1][2]. Even single amino acid substitutions (e.g., P4 Arg → Lys) can reduce furin cleavage efficiency by up to 538-fold, while alternative substrates may exhibit 3.7-fold higher kcat/Km values that alter assay linearity and limit of detection [3][4]. Such variability directly compromises cross-study reproducibility and invalidates direct comparisons of furin activity unless substrate-specific calibration curves are rigorously established.

Kinetic Mismatch Alternative substrates (pERTKR-AMC, Boc-RRAR-AMC) exhibit non-overlapping catalytic efficiencies that may shift assay sensitivity and linearity.
P4 Arg Requirement Substitution of the P4 arginine residue can drastically reduce furin cleavage, compromising cross-study reproducibility without substrate-specific calibration.

Boc-RVRR-AMC Quantitative Differentiation


Catalytic Efficiency vs. pERTKR-AMC

Boc-RVRR-AMC exhibits a catalytic efficiency (kcat/Km) of 9.2 × 10³ M⁻¹s⁻¹ for furin, whereas the alternative substrate Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC) demonstrates a 3.7-fold higher efficiency of 3.4 × 10⁴ M⁻¹s⁻¹ under identical assay conditions [1]. This substantial difference in turnover rate directly impacts assay sensitivity and the linear dynamic range achievable with each substrate.

Catalytic Efficiency
Head-to-head
Boc-RVRR-AMC: 9.2×10³ M⁻¹s⁻¹
pERTKR-AMC: 3.4×10⁴ M⁻¹s⁻¹
pERTKR-AMC higher turnover may saturate signal; Boc-RVRR-AMC supports broader linear range in high-activity samples.
Reported 3.7-fold difference under identical conditions.
Enzyme Kinetics Fluorogenic Substrate Proprotein Convertase Assay

Km Comparison vs. Boc-RRAR-AMC

The Michaelis constant (Km) of Boc-RVRR-AMC (19.16 ± 0.93 µM) is marginally lower than that of the closely related substrate Boc-RRAR-AMC (20.72 ± 1.30 µM), indicating a slightly higher apparent affinity for furin when a valine (V) occupies the P2 position instead of alanine (A) [1]. Despite similar affinities, Boc-RVRR-AMC exhibits a 2.0-fold lower maximal velocity (Vmax = 111.1 vs. 221.5 RFU/min), suggesting that the valine substitution influences the catalytic turnover step.

Km / Vmax Profile
Head-to-head
Km: 19.16 µM (Boc-RVRR-AMC) vs 20.72 µM (Boc-RRAR-AMC)
Vmax: 111.1 vs 221.5 RFU/min
Similar affinity but ~2-fold lower Vmax suggests wider dynamic range without dilution for high-activity samples.
Km difference: 1.08-fold; Vmax difference: 2.0-fold.
Substrate Specificity Michaelis-Menten Kinetics Furin Recognition Motif

Selectivity vs. PC1/3

Furin exhibits extreme sensitivity to the P4 arginine residue, a feature not shared equally by the related proprotein convertase PC1/3. Substitution of P4 Arg with Lys in the model substrate acetyl-Arg-Ser-Lys-Arg-MCA reduces furin's kcat/Km by 538-fold, whereas the same substitution causes only a 14-fold reduction for PC1/3 [1]. This quantitative difference underscores the strict P4 Arg requirement for furin and enables discrimination between furin and PC1/3 activity in complex biological samples.

Selectivity vs PC1/3
Head-to-head
Furin: 538-fold ↓ in kcat/Km (P4 Arg→Lys)
PC1/3: 14-fold ↓
Demonstrates strict P4 Arg requirement enabling furin discrimination in mixed convertase samples.
Substrate: Ac-RSKR-MCA, purified enzymes.
Enzyme Selectivity Proprotein Convertase Family Substrate Specificity Determinants

FRET Substrate Comparison

The internally quenched FRET substrate Abz-RVKRGLAY(NO2)D exhibits a kcat/Km of 7.71 × 10⁶ M⁻¹s⁻¹ for furin, which is over 2000-fold higher than the kcat/Km of Boc-RVRR-AMC (approx. 4 × 10³ M⁻¹s⁻¹) [1][2]. This dramatic difference arises from the extended substrate sequence and the intramolecular quenching mechanism, which provides a lower background signal and higher turnover number.

FRET vs. AMC
Reported
FRET Abz-RVKRGLAY(NO2)D: 7.71×10⁶ M⁻¹s⁻¹
Boc-RVRR-AMC: ~4×10³ M⁻¹s⁻¹
FRET substrate >2000-fold higher efficiency supports low-abundance furin detection; Boc-RVRR-AMC remains option for routine assays.
Cross-study comparison; conditions may vary.
FRET Substrate High-Throughput Screening Enzyme Activity Assay

RVRR-Based Live-Cell Imaging

A synthetic probe consisting of the RVRR peptide sequence conjugated to aminoluciferin generated a 3.58-fold fluorescence enhancement upon cleavage by furin in living cells, demonstrating the functional utility of the RVRR recognition motif in cellular contexts [1]. The same core sequence, when incorporated into a dual-quenching probe, achieved a 6.3-fold turn-on contrast for intracellular furin imaging [2].

RVRR Live-Cell Imaging
Class-level
3.58-fold to 6.3-fold turn-on reported in living cells
RVRR core sequence validated for intracellular furin recognition; supports probe design for spatial mapping.
Two independent probe designs; imaging context.
Fluorescent Probe Live-Cell Imaging Protease Activity Biosensor

RVRR α1-Antitrypsin Variant Selectivity

An engineered α1-antitrypsin variant bearing the RVRR sequence in its reactive site loop effectively inhibits both furin and PACE4, but displays a 600-fold higher IC₅₀ against PC6 compared to an RVPR variant [1]. This selectivity profile confirms that the RVRR motif confers a specific inhibition pattern that can be exploited to dissect the roles of individual proprotein convertases in complex biological pathways.

α1-Antitrypsin Variant
Class-level
600-fold selectivity shift against PC6 (RVRR vs. RVPR variant)
RVRR motif confers selectivity shift; may support dissection of PC family roles and off-target evaluation.
Engineered α1-antitrypsin inhibitor context.
Protease Inhibitor Serpin Engineering Selectivity Profiling

Boc-RVRR-AMC Optimal Use Cases


High-Enzyme Lysate Activity Assays

Given Boc-RVRR-AMC's moderate Vmax (111.1 RFU/min) and kcat/Km (9.2 × 10³ M⁻¹s⁻¹) compared to Boc-RRAR-AMC or pERTKR-AMC, it is the preferred substrate for quantifying furin activity in concentrated cell lysates (e.g., from furin-overexpressing cancer cell lines) or purified enzyme preparations. The lower catalytic turnover reduces the likelihood of rapid substrate depletion and signal plateauing, thereby maintaining assay linearity over a broader range of enzyme concentrations without requiring multiple sample dilutions [1].

Selective Measurement in PC1/3 Samples

The strict dependence of furin on the P4 arginine residue, as evidenced by a 538-fold reduction in kcat/Km upon substitution to lysine (compared to only a 14-fold reduction for PC1/3), makes RVRR-based substrates like Boc-RVRR-AMC suitable for discriminating furin activity from PC1/3 activity in mixed enzyme samples. This is particularly relevant in neuroendocrine tissues or cell lines where both convertases are co-expressed [1].

Live-Cell Imaging Probe Design

The RVRR core sequence, validated in Boc-RVRR-AMC, serves as a reliable recognition motif for engineering furin-activated fluorescent probes for live-cell imaging. Probes incorporating this sequence have demonstrated 3.58- to 6.3-fold fluorescence turn-on in intracellular environments, enabling spatial and temporal mapping of furin activity in disease models such as cancer invasion and viral entry [1][2].

Furin Inhibitor High-Throughput Screening

While internally quenched FRET substrates like Abz-RVKRGLAY(NO2)D offer superior sensitivity (>2000-fold higher kcat/Km), Boc-RVRR-AMC remains a cost-effective alternative for primary high-throughput screens where furin concentrations are sufficiently high. Its well-characterized kinetic parameters (Km = 19.16 µM) and commercial availability at scale enable robust, reproducible assay development for compound library screening [1].

Application
Selection Property
Validation Focus
High-activity lysate furin assays
Moderate reported catalytic turnover may reduce substrate depletion and maintain linearity.
Assess signal plateau and linear range at target enzyme concentrations.
Selective furin measurement in mixed convertase samples
Reported stringent P4 Arg requirement enables discrimination from PC1/3.
Verify furin selectivity against PC1/3 in specific sample matrix.
Furin imaging probe design
RVRR core sequence retains intracellular recognition for cleavage-dependent turn-on.
Validate probe activation and imaging contrast in target cell model.
Primary furin inhibitor screening
Well-characterized kinetic parameters support robust assay development at scale.
Establish Z'-factor and reproducibility in high-throughput format.
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